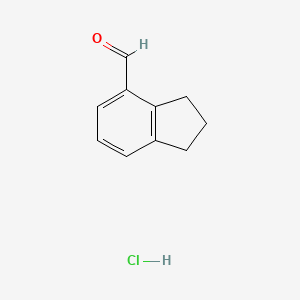
2,3-Dihydro-1H-indene-4-carbaldehyde HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dihydro-1H-indene-4-carbaldehyde hydrochloride is an organic compound with the molecular formula C10H10O·HCl. It is a derivative of indene, a bicyclic hydrocarbon, and contains an aldehyde functional group. This compound is used in various chemical syntheses and research applications due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hydroxy Substitution Method: Another method involves the reaction of 2,3-Dihydro-1H-indene-4-methoxy with an acidic solution, followed by acid-catalyzed dehydrogenation to yield 2,3-Dihydro-1H-indene-4-carbaldehyde.
Industrial Production Methods
Industrial production of 2,3-Dihydro-1H-indene-4-carbaldehyde hydrochloride typically involves large-scale oxidation processes using efficient and cost-effective oxidizing agents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo further oxidation to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: PCC, MnO2, or other oxidizing agents under mild to moderate conditions.
Reduction: NaBH4 or LiAlH4 in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, alcohols, or thiols under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: 2,3-Dihydro-1H-indene-4-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2,3-Dihydro-1H-indene-4-carbaldehyde hydrochloride is utilized in several scientific research fields:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: The compound is used in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2,3-Dihydro-1H-indene-4-carbaldehyde hydrochloride involves its reactivity as an aldehyde. The aldehyde group can form covalent bonds with nucleophiles, leading to the formation of various derivatives. In biological systems, it may interact with enzymes and proteins, affecting their function and activity. The specific molecular targets and pathways depend on the context of its use and the nature of the nucleophiles involved .
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Indene-4-carboxaldehyde: Similar structure but lacks the dihydro modification.
2,3-Dihydro-1H-indene-4-methanol: The alcohol derivative of the compound.
4,7-Dimethyl-2,3-dihydro-1H-indene: A dimethyl-substituted derivative
Uniqueness
2,3-Dihydro-1H-indene-4-carbaldehyde hydrochloride is unique due to its specific aldehyde functional group and dihydro modification, which confer distinct reactivity and properties compared to its analogs. This uniqueness makes it valuable in various synthetic and research applications.
Propriétés
Formule moléculaire |
C10H11ClO |
|---|---|
Poids moléculaire |
182.64 g/mol |
Nom IUPAC |
2,3-dihydro-1H-indene-4-carbaldehyde;hydrochloride |
InChI |
InChI=1S/C10H10O.ClH/c11-7-9-5-1-3-8-4-2-6-10(8)9;/h1,3,5,7H,2,4,6H2;1H |
Clé InChI |
XTPIXGCESOVSNW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1)C(=CC=C2)C=O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Dimethyl [1,1'-bianthracene]-2,2'-dicarboxylate](/img/structure/B13151958.png)

![4-Methyl-3-[(methylamino)sulfonyl]benzenesulfonyl chloride](/img/structure/B13151970.png)









